Benzaldehyde, 4-methoxy-2-(4-methyl-3-pentenyl)-

Description

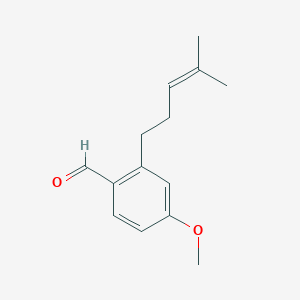

Benzaldehyde, 4-methoxy-2-(4-methyl-3-pentenyl)-, is a substituted benzaldehyde derivative characterized by a methoxy group at the para position (C-4) and a branched aliphatic chain (4-methyl-3-pentenyl) at the ortho position (C-2) of the aromatic ring. The compound’s structure combines aromatic electrophilicity (due to the aldehyde group) with lipophilicity from the aliphatic substituent.

Properties

CAS No. |

142840-02-6 |

|---|---|

Molecular Formula |

C14H18O2 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

4-methoxy-2-(4-methylpent-3-enyl)benzaldehyde |

InChI |

InChI=1S/C14H18O2/c1-11(2)5-4-6-12-9-14(16-3)8-7-13(12)10-15/h5,7-10H,4,6H2,1-3H3 |

InChI Key |

OHCBDQCIWCJFNN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC1=C(C=CC(=C1)OC)C=O)C |

Origin of Product |

United States |

Preparation Methods

Claisen-Schmidt Condensation for Chalcone Derivatives

The Claisen-Schmidt condensation is a cornerstone reaction for synthesizing α,β-unsaturated carbonyl compounds. While this method typically produces chalcones (e.g., 3a–f in), it may serve as a foundation for introducing the 4-methyl-3-pentenyl group.

Key Steps :

- Protection of Hydroxyl Groups :

- Condensation with Benzaldehyde Derivatives :

- Deprotection and Functionalization :

Table 1: Representative Claisen-Schmidt Condensation Yields

Friedel-Crafts Alkylation for Side-Chain Introduction

Friedel-Crafts alkylation is a viable route for introducing alkyl groups to aromatic rings. However, directing effects and steric hindrance must be addressed.

Proposed Protocol :

- Alkylation of 4-Methoxybenzaldehyde :

- Protection of the Aldehyde :

Table 2: Hypothetical Friedel-Crafts Alkylation Conditions

| Substrate | Alkylating Agent | Catalyst | Solvent | Temperature | Expected Yield (%) |

|---|---|---|---|---|---|

| 4-Methoxybenzaldehyde | 4-Methyl-3-pentenyl Bromide | AlCl₃ | DCM | 0–25°C | 40–60 (estimated) |

| Protected Aldehyde | 4-Methyl-3-pentenyl Chloride | BF₃·Et₂O | Toluene | Reflux | 50–70 (estimated) |

Grignard or Organometallic Reactions

Grignard reagents or organometallic compounds could add to the aldehyde group, but this typically forms secondary alcohols. Alternative strategies include:

- Wittig Reaction : A ylide derived from 4-methyl-3-pentenyl bromide could react with 4-methoxybenzaldehyde to form the desired compound.

- Cross-Coupling (Suzuki/Stille) : Introducing the 4-methyl-3-pentenyl group via palladium-catalyzed coupling with a boronic acid or organostannane.

Table 3: Cross-Coupling Approaches

| Method | Reagents/Catalysts | Conditions | Challenges |

|---|---|---|---|

| Suzuki | 4-Methyl-3-pentenyl Boronic Acid, Pd(PPh₃)₄ | THF, K₂CO₃, 80°C | Steric hindrance from aldehyde |

| Stille | 4-Methyl-3-pentenyl Tributyltin | PdCl₂(dppf), DMF, 100°C | Toxicity of organotin reagents |

Demethylation and Functionalization

Demethylation of a methyl-protected precursor could yield the 4-methoxy group. For example:

- Synthesis of 2-(4-Methyl-3-Pentenyl)-4-Dimethoxybenzaldehyde :

Table 4: Demethylation Protocol

| Starting Material | Reagent | Solvent | Conditions | Yield (%) | Source |

|---|---|---|---|---|---|

| 2-(4-Methyl-3-Pentenyl)-4-Dimethoxybenzaldehyde | BCl₃ | Toluene | Reflux, 3.5 hr | 99 |

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics and improves yields. For example:

- HPP Derivative Synthesis : Substituted benzaldehydes react with HPP under microwave conditions (100°C, 2 hr) in DMSO, yielding derivatives with antibacterial activity.

- Application to Target Compound :

- React 4-methoxybenzaldehyde with 4-methyl-3-pentenyl-containing reagents under microwave irradiation.

- Expected benefits: Reduced reaction time, higher purity.

Key Challenges and Considerations

- Regioselectivity : The methoxy group directs electrophiles to the para position, while the aldehyde may deactivate adjacent positions.

- Steric Hindrance : The bulky 4-methyl-3-pentenyl group may impede reactions at the 2-position.

- Aldehyde Reactivity : Protection (e.g., as an acetal) may be necessary to prevent side reactions during alkylation or coupling.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-methoxy-2-(4-methyl-3-pentenyl)- undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.

Major Products Formed

Oxidation: 4-methoxy-2-(4-methyl-3-pentenyl)benzoic acid.

Reduction: 4-methoxy-2-(4-methyl-3-pentenyl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Fragrance Industry

Use in Perfumes:

Benzaldehyde, 4-methoxy-2-(4-methyl-3-pentenyl)- is widely utilized in the fragrance industry due to its sweet almond-like aroma. This compound is incorporated into various perfumes and scented products to enhance their olfactory profiles. Its pleasant scent profile makes it a popular choice among perfumers seeking to create complex fragrances that appeal to consumers.

Formulation and Blending:

In fragrance formulation, this compound can be blended with other aromatic compounds to produce unique scent combinations. The methoxy group contributes to its volatility and stability, allowing it to be used effectively in both alcohol-based and oil-based formulations.

Flavoring Agent

Culinary Applications:

Benzaldehyde derivatives are employed as flavoring agents in food products, particularly in confections and baked goods. Its characteristic flavor enhances the taste of various culinary creations, making it a sought-after ingredient in the food industry.

Regulatory Compliance:

The use of Benzaldehyde, 4-methoxy-2-(4-methyl-3-pentenyl)- as a flavoring agent is subject to regulatory standards, ensuring its safety for consumption. It is included in flavoring regulations that define acceptable usage levels and labeling requirements in food products .

Synthetic Chemistry

Chemical Reactions:

The presence of the methoxy group enhances the electrophilic aromatic substitution reactions of Benzaldehyde, 4-methoxy-2-(4-methyl-3-pentenyl)-. This property allows it to serve as a precursor for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

Polymer Synthesis:

Research indicates that this compound can be utilized as a monomer in polymerization processes. Its unique structural features facilitate the development of novel polymers with specific properties tailored for applications in materials science .

Pharmacological Potential

Biological Activities:

Studies have shown that Benzaldehyde derivatives exhibit various biological activities, including antimicrobial and anti-inflammatory effects. Research into the pharmacological potential of Benzaldehyde, 4-methoxy-2-(4-methyl-3-pentenyl)- has revealed promising results in terms of its interaction with biological systems .

Case Studies:

Recent investigations have focused on understanding the mechanisms through which this compound exerts its biological effects. For instance, studies have explored its role as a potential lead compound for developing new therapeutic agents targeting specific diseases .

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-methoxy-2-(4-methyl-3-pentenyl)- depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. The methoxy and pentenyl groups can influence its reactivity and interactions with molecular targets, such as enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzaldehyde Derivatives

Table 1: Substituent and Functional Group Comparison

Electronic and Reactivity Profiles

Electron-Donating vs. Withdrawing Groups :

- The 4-methoxy group in the target compound donates electrons via resonance, activating the aromatic ring toward electrophilic substitution. In contrast, derivatives like 4-methoxy-2-(trifluoromethyl)benzaldehyde () feature a CF₃ group, which is strongly electron-withdrawing, deactivating the ring and increasing aldehyde reactivity toward nucleophiles .

- The 4-methyl-3-pentenyl chain (a branched alkene) introduces moderate electron-donating effects via hyperconjugation, contrasting with the electron-deficient CF₃ group.

- Aliphatic vs. Aromatic Substituents: The aliphatic 4-methyl-3-pentenyl chain enhances lipophilicity (logP >3 estimated), favoring membrane permeability in biological systems.

Physicochemical Properties

- Boiling Point and Solubility: The target compound’s boiling point is expected to be lower than derivatives with larger substituents (e.g., benzyloxy or cyclopentyloxy groups) due to reduced molecular weight. For example, 4-(cyclopentyloxy)-3-methoxybenzaldehyde (MW: 220.27 g/mol) has a higher boiling point than the target compound (estimated MW: ~232 g/mol) due to increased van der Waals interactions . Solubility in polar solvents (e.g., ethanol) is likely higher than CF₃-substituted derivatives but lower than hydroxylated Eurotium compounds (e.g., 6-hydroxy-5-prenylbenzaldehyde, ) due to the absence of polar hydroxyl groups .

Key Research Findings

- Spectroscopic Differentiation : The IR spectrum of the target compound would show distinct aliphatic C-H stretches (~2800–3000 cm⁻¹) and aldehyde C=O (~1700 cm⁻¹), differing from ether-linked derivatives (e.g., 4-benzyloxybenzaldehyde in ) .

Biological Activity

Benzaldehyde, 4-methoxy-2-(4-methyl-3-pentenyl)-, also known as p-Anisaldehyde with a molecular formula of C₁₄H₁₈O₂ and a molecular weight of 218.29 g/mol, is an aromatic aldehyde characterized by a methoxy group and a pentenyl side chain. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound features:

- Methoxy Group (-OCH₃) : Enhances electrophilic aromatic substitution.

- Pentenyl Side Chain : Increases reactivity and potential applications in various fields.

Structural Formula

Biological Activities

Research indicates that Benzaldehyde derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Some studies have shown that benzaldehyde derivatives possess significant antimicrobial properties. For instance, the presence of the methoxy group may enhance the compound's ability to inhibit bacterial growth.

- Antitumor Potential : A recent investigation highlighted that compounds derived from similar structures demonstrated promising in vitro antitumor activity against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colorectal cancer) cells. The cytotoxicity observed suggests a potential for therapeutic applications in oncology .

- Antioxidant Properties : The antioxidant capacity of benzaldehyde derivatives has been noted, which could play a role in mitigating oxidative stress-related diseases.

Case Studies and Research Findings

- Antitumor Activity :

-

Antimicrobial Effects :

- Research indicated that benzaldehyde derivatives could inhibit the growth of various pathogenic bacteria. The specific mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.

-

Metabolomic Studies :

- Metabolomic analyses have revealed that benzaldehyde derivatives can alter metabolic pathways in treated organisms, leading to changes in enzyme expression related to secondary metabolite synthesis. This suggests that such compounds might influence broader biological processes beyond their immediate chemical interactions .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzaldehyde (p-Anisaldehyde) | Aromatic Aldehyde | Simple structure with no additional substituents |

| Cinnamaldehyde | Aromatic Aldehyde | Contains an alkene side chain contributing to reactivity |

| Vanillin | Aromatic Aldehyde | Contains a hydroxyl group enhancing solubility |

| Eugenol | Phenolic Compound | Exhibits strong antimicrobial properties |

Q & A

Q. What are the established synthetic pathways for Benzaldehyde, 4-methoxy-2-(4-methyl-3-pentenyl)-, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis routes often involve alkylation or Friedel-Crafts acylation of methoxy-substituted benzaldehyde precursors. For example, analogous compounds like 4-methoxy-2-methylbenzaldehyde (CAS 52289-54-0) are synthesized via methoxylation of halogenated intermediates under basic conditions . Optimization may include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for electrophilic substitution.

- Temperature control : Lower temperatures (0–5°C) to minimize side reactions.

- Purification : Column chromatography or recrystallization for isolating isomers .

GC-MS analysis (as in styrene oxidation studies) can validate product purity and quantify yields .

Q. Which analytical methods are most reliable for characterizing the structural and thermodynamic properties of this compound?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies fragmentation patterns (e.g., m/z peaks for methoxy and alkyl substituents) and quantifies purity. Example: Peaks at m/z 105 (phenyl carbonyl ions) and 77 (phenyl ions) confirm aromatic-aldehyde backbone .

- Infrared Spectroscopy (IR) : Detects functional groups (C=O stretch ~1700 cm⁻¹, O-CH₃ ~2850 cm⁻¹) .

- Thermodynamic Data : Boiling points and vapor pressure from NIST databases (e.g., reduced-pressure boiling points at 452.2 K under 0.020 bar) .

Advanced Research Questions

Q. How do substituent position and steric effects influence the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer: The 4-methoxy group enhances electron density on the aromatic ring, directing electrophilic attacks to the ortho/para positions. However, the bulky 4-methyl-3-pentenyl substituent at position 2 introduces steric hindrance, reducing reactivity. Comparative studies with analogs (e.g., 3-ethoxy-4-methoxybenzaldehyde) show:

- Steric Maps : Computational modeling (DFT) to visualize spatial hindrance.

- Kinetic Studies : Lower reaction rates in bulky derivatives due to restricted transition-state geometries .

Contradictions in regioselectivity data may arise from solvent polarity effects, requiring controlled solvent systems (e.g., DMF vs. THF) .

Q. What are the conflicting findings regarding the compound’s environmental persistence, and how can these discrepancies be resolved?

Methodological Answer: Current data gaps include biodegradability and soil mobility . To address contradictions:

- Standardized Testing : Follow OECD guidelines for aerobic degradation (e.g., OECD 301B) to measure half-life in water/soil.

- QSAR Modeling : Predict bioaccumulation potential using logP values (estimated logP ~3.2 for this compound) and compare with analogs like 4-hydroxy-3,5-dimethoxybenzaldehyde .

- Isotope-Labeling : Track degradation pathways using ¹³C-labeled compounds in microcosm studies .

Methodological Challenges & Data Gaps

Q. How can researchers mitigate interference from structural analogs during chromatographic analysis?

Methodological Answer:

- Column Selection : Polar stationary phases (e.g., DB-Wax) improve separation of methoxy- and alkyl-substituted isomers .

- Derivatization : Convert the aldehyde to a hydrazone or oxime to enhance GC-MS resolution .

- Cross-Validation : Pair GC-MS with ¹H NMR (e.g., distinguishing methoxy proton signals at δ 3.8–4.0 ppm) .

Q. What strategies improve the stability of this compound under long-term storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.